Cas no 1702430-90-7 (1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene)

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 化学的及び物理的性質
名前と識別子
-
- 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene
- EN300-1118074
- 1702430-90-7
- 1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
-
- インチ: 1S/C13H15N3/c1-2-6-11-10(5-1)13-14-8-9-4-3-7-12(9)16(13)15-11/h1-2,5-6,9,12,14H,3-4,7-8H2
- InChIKey: QMDKRTSFRCATDV-UHFFFAOYSA-N
- ほほえんだ: N12C(=C3C=CC=CC3=N1)NCC1CCCC21
計算された属性
- せいみつぶんしりょう: 213.126597491g/mol
- どういたいしつりょう: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118074-0.05g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1118074-5.0g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1118074-10g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1118074-1.0g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1118074-0.5g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1118074-1g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1118074-5g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1118074-0.25g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1118074-2.5g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1118074-10.0g |
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene |
1702430-90-7 | 10g |
$5774.0 | 2023-05-23 |
1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraeneに関する追加情報
Recent Advances in the Study of 1,8,16-Triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene (CAS: 1702430-90-7)
The compound 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene (CAS: 1702430-90-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's complex polycyclic structure, which features multiple nitrogen atoms and conjugated double bonds. This structural motif is believed to contribute to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Researchers have employed advanced synthetic techniques, such as multi-component reactions and catalytic cyclization, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated that 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene exhibits promising activity against several disease models. For instance, it has shown inhibitory effects on specific kinases implicated in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, preliminary data indicate that the compound may modulate inflammatory pathways, making it a candidate for treating autoimmune and inflammatory disorders.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on derivatization strategies to improve these properties while retaining the compound's biological activity.
In conclusion, 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene represents a promising scaffold for drug discovery, with its unique structure and versatile biological activity. Ongoing research is expected to provide deeper insights into its mechanism of action and therapeutic potential, paving the way for its eventual clinical application.
1702430-90-7 (1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene) 関連製品
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)



